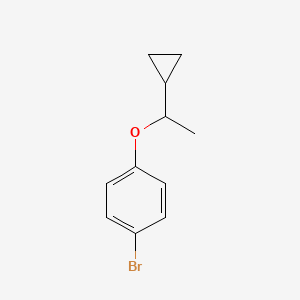

1-Bromo-4-(1-cyclopropylethoxy)benzene

Description

Contextualization within Halogenated Aromatic Ethers and Cyclopropyl-Containing Molecules

1-Bromo-4-(1-cyclopropylethoxy)benzene is a member of two significant classes of organic compounds: halogenated aromatic ethers and molecules containing a cyclopropyl (B3062369) group. Halogenated aromatic compounds are widely utilized in organic synthesis, often serving as key intermediates in the construction of complex molecular architectures. science.gov Aromatic ethers, on the other hand, are prevalent in pharmaceuticals, agrochemicals, and materials science due to their chemical stability and ability to modulate electronic properties. numberanalytics.com

The presence of the cyclopropyl group further distinguishes this molecule. The cyclopropane (B1198618) ring is a recurring motif in drug discovery and development, with numerous FDA-approved small molecule drugs incorporating this feature. scientificupdate.comhyphadiscovery.com This is attributed to several factors, including the ring's ability to introduce conformational rigidity, enhance metabolic stability, and serve as an isosteric replacement for other functional groups. hyphadiscovery.comiris-biotech.de The unique electronic structure of the cyclopropyl group, characterized by enhanced p-character in its C-C bonds, also influences the reactivity and properties of the parent molecule. fiveable.me

Significance of the Aryl Bromide Moiety in Modern Synthetic Strategies

The aryl bromide moiety in this compound is of paramount importance in modern synthetic organic chemistry. Aryl halides, and particularly aryl bromides, are versatile precursors for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net They are key substrates in numerous transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the synthesis of complex organic molecules.

Some of the most prominent cross-coupling reactions involving aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form biaryl compounds.

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Ullmann Condensation: Copper-catalyzed reaction to form biaryl ethers or other substituted aromatics.

The reactivity of the aryl bromide allows for the selective introduction of a wide range of substituents at the bromine-bearing carbon, making it a powerful handle for molecular diversification. nih.govacs.orgacs.org

Role of the Cyclopropylethoxy Substituent in Directing Reactivity and Conferring Stereochemical Properties

Furthermore, the cyclopropyl group itself possesses unique electronic characteristics. Its strained ring structure gives its C-C bonds a degree of π-character, allowing it to interact electronically with the adjacent aromatic system. fiveable.me This can modulate the electron density of the benzene (B151609) ring and influence its reactivity in various transformations.

A crucial aspect of the 1-cyclopropylethoxy group is the presence of a stereocenter at the carbon atom attached to both the cyclopropyl ring and the ether oxygen. This means that this compound can exist as a pair of enantiomers. The stereochemistry at this center can have a profound impact on the molecule's interaction with other chiral molecules, which is of particular importance in medicinal chemistry and materials science. The synthesis of enantiomerically pure forms of this compound would allow for the investigation of its chiroptical properties and its potential use in stereoselective synthesis.

Overview of Research Gaps and Future Directions for the Chemical Compound

Despite the intriguing structural features of this compound, a survey of the scientific literature reveals a notable lack of specific research on this particular compound. While the individual components of the molecule are well-studied, the synthesis, characterization, and reactivity of the combined structure remain largely unexplored.

This presents several exciting opportunities for future research:

Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to this compound is a primary research goal. This would involve the exploration of various etherification strategies and the potential for asymmetric synthesis to access enantiomerically pure forms. Detailed spectroscopic and crystallographic characterization would provide valuable insights into its structural and electronic properties.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound in various chemical transformations is warranted. This includes its participation in the aforementioned cross-coupling reactions, as well as its behavior in electrophilic aromatic substitution and other functional group manipulations.

Potential Applications: Given the prevalence of cyclopropyl-containing ethers in medicinal chemistry, future research could focus on the synthesis and biological evaluation of derivatives of this compound. acs.org Additionally, its unique structure may lend itself to applications in materials science, such as the development of novel liquid crystals or polymers with interesting optical or electronic properties.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-4-cyclopropylbenzene | C9H9Br | 197.07 | 223-225 |

| 1-Bromo-4-ethoxybenzene | C8H9BrO | 201.06 | 235-237 |

| Anisole | C7H8O | 108.14 | 153.8 |

| Cyclopropyl methyl ether | C4H8O | 72.11 | 45-46 |

Table 2: Common Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C-C |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp2-sp) |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |

| Ullmann Condensation | Alcohol/Phenol (B47542) | Cu catalyst, Base | C-O |

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

1-bromo-4-(1-cyclopropylethoxy)benzene |

InChI |

InChI=1S/C11H13BrO/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9H,2-3H2,1H3 |

InChI Key |

QPQPYLFIZWZSTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 4 1 Cyclopropylethoxy Benzene

Reactivity of the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is the principal site of reactivity, enabling a host of transformations crucial for molecular construction. The bromine atom can be replaced or activated through various pathways, most notably via palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates through halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations. researchgate.net The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netyonedalabs.com

The Suzuki-Miyaura coupling is a widely used reaction that joins an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov For a substrate like 1-Bromo-4-(1-cyclopropylethoxy)benzene, this reaction would allow for the formation of biaryl structures or the introduction of alkyl groups at the position of the bromine atom.

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. yonedalabs.com The presence of a base is crucial, as it activates the boronic acid, facilitating the transmetalation step where the organic group from the boron reagent is transferred to the palladium center. sciencemadness.org The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. yonedalabs.com

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol (B129727) | 80 | ~97 |

| 4-Tolylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ | Water/TBAB | 60 | 87 |

| 3-Chlorophenylboronic acid | Pd-catalyst I (1 mol%) | K₂CO₃ | Water/TBAB | 100 | 91 |

| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/Water | 110 | >95 |

This table presents typical conditions and yields for Suzuki-Miyaura reactions of structurally similar aryl bromides, such as 1-bromo-4-methoxybenzene, 1-bromo-4-(1-octynyl)benzene, and 1-bromo-4-fluorobenzene, to illustrate the expected reactivity. rsc.orgmdpi.comresearchgate.net

The Stille coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. wikipedia.org This makes it a highly effective method for constructing complex molecules. nih.gov The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of this compound, Stille coupling could be employed to link the aromatic ring to various organic fragments, including aryl, alkenyl, and alkynyl groups, carried by the organostannane reagent. wikipedia.org

Other related organometallic cross-coupling reactions include the Negishi coupling (using organozinc reagents) and the Kumada coupling (using Grignard reagents), which also proceed via a similar palladium-catalyzed cycle and could be applied to functionalize this compound. nih.gov

| Reaction Type | Organometallic Reagent | Catalyst System | Key Features |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or similar Pd(0) complexes | High functional group tolerance; stable reagents. wikipedia.orglibretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni catalysts | High reactivity; sensitive to air and moisture. nih.gov |

| Kumada Coupling | Grignard (R-MgX) | Pd or Ni catalysts | Highly reactive nucleophiles; less functional group tolerance. nih.gov |

The Heck reaction (or Mizoroki-Heck reaction) facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orgnih.gov This reaction offers a powerful method for vinylation of the aromatic ring of this compound.

The Sonogashira coupling reaction specifically forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It uniquely requires a co-catalytic system, typically consisting of a palladium complex and a copper(I) salt, along with an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org This reaction would be the method of choice for introducing an alkyne substituent onto the this compound core.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Organic (e.g., Et₃N) or Inorganic (e.g., K₂CO₃) | DMF, Dioxane |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, Piperidine) | THF, DMF |

This table summarizes typical conditions for Heck and Sonogashira reactions involving aryl bromides. researchgate.netwikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions at sp³ centers, SNA_r on unactivated aryl halides like this compound is generally very difficult. youtube.com The reaction typically proceeds via an addition-elimination mechanism, which requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) at positions ortho and/or para to the leaving group. nih.govyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. nih.gov

The 1-cyclopropylethoxy group on the target molecule is an electron-donating group, which increases the electron density of the aromatic ring. This effect deactivates the ring towards attack by nucleophiles, making the classical addition-elimination pathway energetically unfavorable under normal conditions. youtube.com

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with extremely strong bases, such as sodium amide (NaNH₂). youtube.comyoutube.com In this mechanism, the strong base abstracts a proton from the position ortho to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. youtube.com The nucleophile then adds to one of the carbons of the transient triple bond. This pathway is not regioselective if the benzyne is unsymmetrical, potentially leading to a mixture of products. youtube.com For this compound, this pathway would be a minor one, requiring harsh reaction conditions.

Magnesium and Lithium Halogen Exchange Reactions for Organometallic Reagent Formation (e.g., Grignard Reagents, Lithiation)

Halogen-metal exchange is a fundamental transformation that converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. This "umpolung" or reversal of polarity generates powerful organometallic reagents that are invaluable in synthesis. adichemistry.com

Grignard Reagent Formation: The reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran, THF) yields an organomagnesium halide, known as a Grignard reagent. adichemistry.comwikipedia.org The formation involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can lead to an induction period; activation is often necessary, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane, or by using sonication. wikipedia.orgmnstate.edu The resulting Grignard reagent, (1-cyclopropylethoxy)phenylmagnesium bromide, is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new carbon-carbon bonds. wisc.edu

Transformations Involving the 1-Cyclopropylethoxy Side Chain

The 1-cyclopropylethoxy side chain presents several sites for potential chemical transformation, including the ether bond, the strained cyclopropyl (B3062369) ring, and the stereogenic center.

The ether linkage in aryl alkyl ethers is generally stable but can be cleaved under specific, typically acidic, conditions. libretexts.orgwikipedia.org

Acid-Catalyzed Cleavage: The most common reaction at the ether linkage is cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comucalgary.ca

The subsequent cleavage of a C-O bond can proceed via either an SN1 or SN2 pathway. wikipedia.org For this compound, two C-O bonds could potentially be cleaved: the bond between the aromatic ring and the oxygen (Ar–O) and the bond between the secondary carbon and the oxygen (Alkyl–O).

Ar–O Bond: Cleavage of the aryl-oxygen bond is highly disfavored. The sp²-hybridized carbon of the benzene (B151609) ring makes nucleophilic attack difficult, and the formation of an aryl cation is energetically unfavorable. libretexts.orgyoutube.com

Alkyl–O Bond: Cleavage of the alkyl-oxygen bond is the favored pathway. The secondary carbon atom is activated, akin to a benzylic position, and can stabilize a positive charge. The adjacent cyclopropyl group can also stabilize a carbocation through hyperconjugation. Therefore, the reaction likely proceeds through an SN1 mechanism, involving the formation of a 1-cyclopropylethyl carbocation intermediate.

The final products of the reaction with HBr would be 4-bromophenol (B116583) and 1-bromo-1-cyclopropylethane. ucalgary.ca

Figure 1: Proposed SN1 mechanism for the acid-catalyzed cleavage of this compound.

Figure 1: Proposed SN1 mechanism for the acid-catalyzed cleavage of this compound.

| Reagent | Conditions | Probable Mechanism | Expected Products |

| HBr or HI (conc.) | Heat | SN1 | 4-Bromophenol, 1-Halo-1-cyclopropylethane |

| BBr₃ | Inert Solvent (e.g., CH₂Cl₂) | Lewis acid-catalyzed cleavage | 4-Bromophenol, 1-Bromo-1-cyclopropylethane |

The cyclopropane (B1198618) ring possesses significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under conditions that would not affect a typical alkane. mdpi.com However, in the absence of activating groups like ketones, these reactions often require specific catalysts or radical initiators. chemrxiv.org

Potential Ring-Opening Pathways:

Transition Metal-Catalyzed Reactions: Nickel- and palladium-catalyzed reactions have been shown to effect the ring-opening of cyclopropanes, particularly when activated by an adjacent functional group such as a ketone. chemrxiv.orgacs.orgchemrxiv.org For this compound, a similar transformation would be challenging without such activation but could potentially be achieved under forcing conditions, leading to the formation of a 1,3-difunctionalized open-chain product.

Electrophilic Ring-Opening: Strong electrophiles can attack the C-C bonds of the cyclopropane ring. rsc.org For instance, reaction with selenenyl halides in the presence of a Lewis acid could lead to regio- and stereoselective ring-opening. rsc.org

Radical Ring-Opening: Radical-mediated pathways can also open the cyclopropane ring. This could be initiated by the abstraction of a hydrogen atom, potentially the one at the chiral center, which is alpha to the ring. The resulting radical could then undergo rearrangement involving cleavage of a C-C bond in the cyclopropyl ring.

| Reaction Type | Potential Reagents | Key Features |

| Metal-Catalyzed | Ni or Pd catalysts | May require harsh conditions due to lack of an activating group. acs.org |

| Electrophilic Addition | PhSeCl, TiCl₄ | Involves attack by a strong electrophile, leading to a ring-opened product. rsc.org |

| Radical-Mediated | Radical Initiators (e.g., AIBN) + H-donor | Proceeds via a radical intermediate and subsequent C-C bond cleavage. |

The carbon atom of the ethoxy side chain bonded to the oxygen, the cyclopropyl ring, and a methyl group is a chiral center. The presence of this pre-existing stereocenter can significantly influence the stereochemical outcome of reactions occurring elsewhere in the molecule, a phenomenon known as diastereoselection. wikipedia.org

If a new stereocenter is created during a reaction, the two possible products will be diastereomers. Due to the chiral environment created by the existing stereocenter, the transition states leading to these two diastereomers will not be equal in energy, resulting in the preferential formation of one diastereomer over the other. masterorganicchemistry.comstereoelectronics.org

Influence on Cyclopropane Reactions: Should a functionalization reaction occur on the cyclopropyl ring, the chiral center would direct the approach of the reagent. For example, in a Pd(II)-catalyzed C-H activation of a cyclopropane, the existing chirality can lead to high levels of stereoinduction. nih.gov The reagent would preferentially attack from the less sterically hindered face, leading to a major diastereomer.

Influence on Aryl Ring Reactions: The influence of the chiral center on reactions occurring on the distant benzene ring would be minimal but potentially non-zero. The conformational preferences of the side chain could create a subtle bias for the formation of one stereoisomer if a reaction on an aryl substituent were to create a new chiral center.

A reaction that forms a new chiral center in a molecule that is already chiral will produce a mixture of diastereomers. lumenlearning.com The extent of selectivity, measured as diastereomeric excess (d.e.), depends on factors like the distance between the existing and newly forming stereocenters and the specific reaction mechanism. wikipedia.org

Oxidation and Reduction Chemistry

The molecule contains two primary sites for redox transformations: the aryl bromide bond and the 1-cyclopropylethoxy side chain.

The carbon-bromine bond on the aromatic ring can be selectively reduced to a carbon-hydrogen bond, leaving the ether and cyclopropyl functionalities intact. This is a common transformation in organic synthesis.

Catalytic Hydrogenation: This is a highly efficient method for dehalogenation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas or by using a hydrogen transfer reagent like ammonium formate.

Hydride-Based Reduction: While sodium borohydride (B1222165) (NaBH₄) alone does not typically reduce aryl halides, its reactivity can be enhanced with catalytic additives. For instance, palladium-catalyzed reduction of aryl bromides using NaBH₄ in aqueous micellar solutions proceeds efficiently at room temperature. nih.gov

Other Methods: Reductions using nickel catalysts have also been shown to be effective for aryl halides.

| Method | Reagents | Typical Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to mild heat, atmospheric or elevated pressure | High selectivity for C-Br bond |

| Catalytic Hydride Reduction | NaBH₄, Pd catalyst | Room temperature, aqueous media nih.gov | Excellent chemoselectivity |

| Nickel-Catalyzed Reduction | Ni catalyst, reductant | Varies with catalyst system | Good functional group tolerance |

The most susceptible position on the cyclopropylethoxy group to oxidation is the C-H bond at the chiral center. This position is analogous to a benzylic position, which is known to be reactive towards a variety of oxidizing agents. nih.gov The cyclopropyl ring and the electron-deficient aryl ring are generally resistant to mild oxidation.

Oxidative Cleavage: Oxidation of secondary benzylic ethers often leads to cleavage of the ether bond. acs.orgorganic-chemistry.org The reaction is thought to proceed via hydride abstraction from the benzylic carbon, forming an oxygen-stabilized cation. This intermediate is then trapped by water to form a hemiacetal, which subsequently decomposes to an aldehyde and an alcohol. acs.org

In the case of this compound, this pathway would yield 4-bromobenzaldehyde and cyclopropyl methyl ketone. If a primary alcohol were formed as a product, it could be further oxidized to a carboxylic acid depending on the reagent used. acs.org

| Reagent | Expected Products | Notes |

| Oxoammonium Salts (e.g., Bobbitt's salt) | 4-Bromobenzaldehyde, Cyclopropyl methyl ketone | Mild conditions, high yields for benzylic ether cleavage. acs.org |

| Hypervalent Iodine Reagents (e.g., IBX derivatives) | 4-Bromobenzaldehyde, Cyclopropyl methyl ketone | Can be chemoselective for benzylic positions. siu.edu |

| Ceric Ammonium Nitrate (CAN) | 4-Bromobenzaldehyde, Cyclopropyl methyl ketone | Common reagent for oxidative deprotection of benzyl-type ethers. |

Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to over-oxidation and potential degradation of the cyclopropyl and aryl rings.

Mechanistic Investigations of Key Transformations

Transition State Analysis and Reaction Coordinate Determination

There is no available research that specifically details the transition state analysis or reaction coordinate determination for reactions involving this compound. Such studies, typically employing computational chemistry methods like Density Functional Theory (DFT), would provide valuable insights into the energy profiles of reactions, the geometry of transition states, and the intrinsic reaction coordinates. However, no such computational studies for this particular compound have been reported.

Kinetic Studies and Reaction Rate Dependencies

Similarly, a thorough review of scientific databases reveals a lack of kinetic studies and data on the reaction rate dependencies for this compound. Experimental kinetic studies are crucial for determining rate laws, reaction orders, and the effect of various parameters such as temperature, concentration, and catalysts on the reaction rates. Without such studies, a quantitative understanding of the reactivity of this compound remains undetermined.

Due to the absence of specific research on the mechanistic aspects of this compound, no data tables can be generated.

Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Pharmaceutically Relevant Scaffolds

There is no specific information available in the public domain detailing the use of 1-Bromo-4-(1-cyclopropylethoxy)benzene as a versatile synthetic intermediate for pharmaceutically relevant scaffolds. While related structures, such as 1-bromo-4-cyclopropylbenzene, are noted as key intermediates in the production of some pharmaceuticals, the direct application of the title compound is not documented. chemshuttle.com

Building Block for Advanced Molecular Architectures

Similarly, research detailing the application of this compound as a building block for creating advanced molecular architectures could not be found. The potential for its use exists, given the reactive nature of the brominated benzene (B151609) ring, which allows for various cross-coupling reactions, and the presence of the cyclopropylethoxy group, which could influence solubility, metabolic stability, and conformational properties of a larger molecule. However, no concrete examples have been published.

Precursor for Functional Materials (e.g., Liquid Crystals, Conducting Polymers, or Specialty Chemicals)

No literature or patents were identified that describe the use of this compound as a precursor for functional materials. The synthesis of liquid crystals, conducting polymers, or other specialty chemicals often involves molecules with specific shapes and electronic properties. While the rigid aromatic core and the flexible ether linkage of this compound could theoretically be incorporated into such materials, there is no evidence to suggest that this has been explored or achieved.

Utilization in Asymmetric Synthesis and Chiral Catalyst Development

The application of this compound in the fields of asymmetric synthesis and the development of chiral catalysts is not documented. The molecule itself is chiral, containing a stereocenter at the carbon atom of the ethoxy group attached to the cyclopropyl (B3062369) ring. This inherent chirality could make it a candidate for use as a chiral building block or as a ligand for a chiral catalyst. However, there are no available studies that have investigated or reported on such applications.

Application as an Initiator or Monomer in Polymer Chemistry (e.g., Controlled Radical Polymerization)

There is no information available to suggest that this compound has been used as an initiator or a monomer in polymer chemistry. The bromine atom on the benzene ring could potentially act as an initiating site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). However, its suitability and application for such processes have not been described in the available scientific literature.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR Techniques)

No experimental ¹H, ¹³C, or 2D-NMR data for 1-Bromo-4-(1-cyclopropylethoxy)benzene has been found in the reviewed literature. Such data would be crucial for determining the precise chemical environment of each proton and carbon atom, confirming the connectivity of the cyclopropylethoxy side chain to the brominated benzene (B151609) ring.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry data for this compound is not available. This analysis would be essential for confirming the elemental composition and molecular weight of the compound, and for studying its fragmentation pathways under ionization, which provides valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No IR or Raman spectra for this compound have been reported. These spectroscopic techniques would identify the characteristic vibrational modes of the functional groups present, such as the C-Br, C-O-C, and aromatic C-H bonds, providing insight into the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published X-ray crystallographic studies for this compound. This technique would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice, offering insights into its conformational preferences.

Theoretical and Computational Investigations of 1 Bromo 4 1 Cyclopropylethoxy Benzene

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure of 1-Bromo-4-(1-cyclopropylethoxy)benzene can be meticulously examined using quantum chemical methods like Density Functional Theory (DFT). By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electron distribution, molecular orbitals, and bonding characteristics can be determined.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring and the carbon-bromine bond, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the molecule, quantifying the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds). This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent C-C and C-H bonds can be quantified.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.23 eV |

| HOMO-LUMO Gap | 6.62 eV |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound, providing a detailed understanding of the reaction mechanisms at a molecular level.

By calculating the potential energy surface for a given reaction, the structures of reactants, intermediates, transition states, and products can be optimized. For example, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, the energy profile would reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-breaking and bond-forming processes. Frequency calculations are performed to characterize stationary points; a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophile Addition | 15.2 |

The surrounding environment can significantly impact reaction energetics. The influence of a solvent can be modeled computationally using either implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can account for the stabilization of charged intermediates and transition states, thereby altering the calculated activation energies and reaction profiles.

Similarly, the effect of a catalyst can be investigated by including the catalytic species in the computational model. This allows for the elucidation of how the catalyst lowers the activation energy, for instance, by stabilizing the transition state or by providing an alternative reaction pathway with a lower energy barrier.

Conformational Analysis and Stereochemical Preferences

The presence of the flexible 1-cyclopropylethoxy group suggests that this compound can exist in multiple conformations. A systematic conformational search can be performed by rotating the dihedral angles around the single bonds connecting the ethoxy group to the aromatic ring and the cyclopropyl (B3062369) group to the ethoxy chain.

The relative energies of the different conformers can be calculated to identify the most stable (lowest energy) conformation. The results of such an analysis would indicate the preferred spatial arrangement of the different parts of the molecule, which can influence its physical properties and how it interacts with other molecules. For this compound, the orientation of the cyclopropyl group relative to the benzene (B151609) ring would be of particular interest.

Table 3: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 2.15 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

While a full QSRR study requires a dataset of related compounds and their experimentally determined reactivities, a theoretical foundation for such a study on this compound and its analogs can be established. QSRR aims to build a mathematical model that correlates the chemical structure of a molecule with its reactivity.

For a series of substituted 4-(1-cyclopropylethoxy)benzene derivatives, various molecular descriptors can be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. By correlating these descriptors with a measure of reactivity (e.g., reaction rate constant), a predictive QSRR model can be developed. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds in the same class.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations.

In a condensed phase (e.g., in a solvent or in a mixture with other molecules), MD simulations are particularly useful for studying intermolecular interactions. The radial distribution function can be calculated to understand the solvation shell structure around the molecule. Furthermore, MD can be used to explore how the molecule interacts with other species, such as at an interface or with a biological macromolecule, providing a dynamic picture of these interactions that is not available from static quantum chemical calculations.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of aryl ethers like 1-Bromo-4-(1-cyclopropylethoxy)benzene traditionally relies on methods such as the Williamson ether synthesis. However, future research is geared towards developing more environmentally friendly and efficient protocols. A major focus is on minimizing waste, avoiding harsh reaction conditions, and utilizing catalysts that are both effective and sustainable.

Emerging strategies that could be applied to the synthesis of this compound include:

Transition-Metal-Free Arylation: Research into the use of diaryliodonium salts for the arylation of alcohols under mild, metal-free conditions presents a promising sustainable alternative. organic-chemistry.orgorganic-chemistry.org These reactions often proceed in environmentally benign solvents like water, reducing the reliance on volatile organic compounds. organic-chemistry.org

Catalytic Williamson Ether Synthesis (CWES): High-temperature catalytic versions of the Williamson ether synthesis can convert phenols and alcohols using only catalytic amounts of alkali metal salts, offering high selectivity and atom economy. acs.org

Advanced Catalytic Systems: The development of novel ligand systems for copper- and palladium-catalyzed C-O cross-coupling reactions continues to evolve. organic-chemistry.orgresearchgate.net Bulky phosphine (B1218219) ligands, for example, have enabled the efficient coupling of aryl chlorides and bromides with a wide range of alcohols under milder conditions. organic-chemistry.org Applying these advanced catalytic systems could significantly improve the yield and efficiency of this compound synthesis.

Green Solvents and Energy Sources: The use of sustainable solvents and non-conventional energy sources, such as microwave irradiation or photoredox catalysis in microfluidic reactors, can accelerate reaction times and reduce energy consumption. dntb.gov.ua

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential for this compound |

| Metal-Free Arylation | Diaryliodonium Salts | Avoids transition metal contamination, mild conditions, can use water as a solvent. organic-chemistry.org | High-purity product suitable for pharmaceutical applications. |

| Catalytic Williamson Ether Synthesis | Alkali Metal Benzoate/Phenolate | Homogeneous catalysis, high selectivity, suitable for industrial scale-up. acs.org | Cost-effective, large-scale production. |

| Palladium-Catalyzed Coupling | Pd Catalyst + Bulky Phosphine Ligand | High yields, broad substrate scope including less reactive aryl chlorides. organic-chemistry.org | Efficient synthesis from readily available precursors. |

| Copper-Catalyzed Coupling | Cu Catalyst + Oxalamide Ligands | Use of inexpensive copper catalysts, mild reaction conditions. researchgate.net | Economical and sustainable synthetic route. |

Exploration of Novel Reactivity Modes and Selective Transformations

The reactivity of this compound is dominated by the aryl bromide and the ether linkage. Future research will likely focus on selectively targeting these functional groups to generate novel molecular architectures.

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups at the ortho or para positions. libretexts.orgshaalaa.comtrust-law-firm.com This inherent stability can be exploited for selective transformations. Key research avenues include:

Activation of the C-Br Bond: Introducing electron-withdrawing groups onto the benzene (B151609) ring could dramatically increase the reactivity of the C-Br bond towards nucleophilic substitution, allowing for the introduction of a wide range of functionalities. shaalaa.com

Selective Ether Cleavage: While the aryl ether bond is generally stable, methods for its selective cleavage are of significant interest. Research into reagents that can cleave the 1-cyclopropylethoxy group without affecting the aryl bromide would provide access to 4-bromophenol (B116583) derivatives, which are valuable synthetic intermediates. tandfonline.com

Orthogonal Reactivity: Developing reaction conditions where the aryl bromide and the ether group can be functionalized in a stepwise, controlled manner is a key goal. This would allow for the creation of complex molecules with precise structural arrangements. For instance, the C-Br bond could be used in a cross-coupling reaction, leaving the ether intact for subsequent modification.

Integration into Catalyst Design and Ligand Development for Cross-Coupling Reactions

The unique steric and electronic properties conferred by the 1-cyclopropylethoxy group could be harnessed in the design of novel catalysts and ligands. The ether oxygen can act as a coordinating atom, and the bulky cyclopropyl (B3062369) group can influence the steric environment around a metal center.

Future research in this area could involve:

Synthesis of Phosphine Ligands: Incorporating the this compound scaffold into the structure of phosphine ligands. The bromine atom serves as a handle for further functionalization, such as the introduction of a diphenylphosphine group via lithiation and reaction with chlorodiphenylphosphine. The resulting ligand's performance in cross-coupling reactions, such as Suzuki or Heck couplings, could then be evaluated. researchgate.net

Development of N-Heterocyclic Carbene (NHC) Ligands: The benzene ring could be functionalized to create benzimidazole precursors, which can be converted into NHC ligands. researchgate.net The 1-cyclopropylethoxy substituent would modulate the ligand's electronic and steric properties, potentially leading to catalysts with enhanced stability or activity.

Computational Design of Derivatives with Tunable Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, saving significant time and resources. Density Functional Theory (DFT) and other quantum mechanical methods can be used to design derivatives of this compound with specific, tunable characteristics. doaj.orgresearchgate.net

Emerging research avenues include:

Designing for Biological Activity: Molecular docking studies can be used to predict the binding affinity of derivatives for specific protein targets. doaj.org By systematically modifying the structure of this compound in a computational model, researchers can design new molecules with potentially enhanced pharmacokinetic properties or biological activity. doaj.orgresearchgate.net

| Computational Approach | Objective | Predicted Parameters | Potential Impact |

| Density Functional Theory (DFT) | Predict reactivity and stability. | Bond dissociation energies, electrostatic potential maps, frontier molecular orbital energies. researchgate.net | Rational design of derivatives for specific synthetic applications. |

| Molecular Docking | Screen for potential biological targets. | Binding affinity, interaction modes with protein active sites. doaj.org | Prioritization of derivatives for synthesis and biological evaluation in drug discovery. |

| ADMET Prediction | Evaluate pharmacokinetic properties. | Absorption, Distribution, Metabolism, Excretion, Toxicity. doaj.org | Early identification of candidates with favorable drug-like properties. |

Applications in Advanced Chemical Biology and Medicinal Chemistry Research (without clinical data)

The structural motifs present in this compound—an aryl bromide, an ether, and a cyclopropyl group—make it a valuable building block for creating novel molecules for chemical biology and medicinal chemistry. The cyclopropyl group, in particular, is a well-established bioisostere used to improve the metabolic stability and binding affinity of drug candidates. longdom.org

Future research could focus on:

Scaffold for Inhibitor Synthesis: The related compound, 1-bromo-4-cyclopropylbenzene, is used to synthesize inhibitors of sodium-dependent glucose transporters (SGLT). pharmaffiliates.comlookchem.com The this compound scaffold could similarly be used as a starting point for developing novel inhibitors for a range of protein targets. The aryl bromide provides a convenient point for diversification through cross-coupling reactions.

Development of Bioisosteric Replacements: The 1-cyclopropylethoxy group can be explored as a bioisostere for other common chemical groups in known bioactive molecules. acs.org Its unique conformational properties and metabolic profile could lead to compounds with improved pharmacological properties.

Probes for Chemical Biology: The aryl bromide can be functionalized with reporter tags, such as fluorophores or biotin, to create chemical probes. These probes could be used to study biological processes or identify the protein targets of bioactive compounds derived from the core scaffold.

Q & A

Q. How to resolve conflicting cytotoxicity data for this compound derivatives across studies?

- Approach : Standardize assay conditions (cell lines, exposure time) and validate purity via elemental analysis. Cross-check with structurally related compounds (e.g., ’s enzyme inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.